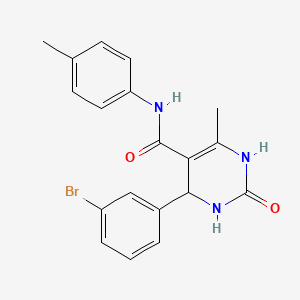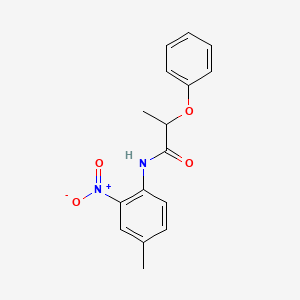![molecular formula C11H14N2O6S B4925913 N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
N-[(4-nitrophenyl)sulfonyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-nitrophenyl)sulfonyl]valine, also known as NSV, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of valine, one of the 20 amino acids that form the building blocks of proteins. NSV has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
N-[(4-nitrophenyl)sulfonyl]valine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can affect the structure and function of the protein, leading to changes in its biochemical and physiological properties. The mechanism of action of N-[(4-nitrophenyl)sulfonyl]valine is selective, as it only modifies cysteine residues that are exposed and accessible in the protein structure.
Biochemical and Physiological Effects
N-[(4-nitrophenyl)sulfonyl]valine has been shown to have various biochemical and physiological effects on proteins. It can affect protein stability, activity, and localization, leading to changes in cellular processes. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the role of specific proteins in various biological processes, such as the regulation of gene expression and the cell cycle. Additionally, N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins and small molecules, such as drugs, which can provide insights into drug-target interactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-nitrophenyl)sulfonyl]valine has several advantages for lab experiments. It is a selective reagent that can modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine is also stable and can be easily synthesized and purified. However, N-[(4-nitrophenyl)sulfonyl]valine has some limitations. It can only modify cysteine residues that are exposed and accessible in the protein structure, which may limit its applicability in some systems. Additionally, the modification of cysteine residues can affect protein structure and function, which may complicate the interpretation of experimental results.
Orientations Futures
N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions. One possible direction is the development of new methods for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine can be used in combination with other techniques, such as mass spectrometry and protein crystallography, to provide a more comprehensive understanding of protein-protein interactions. Another direction is the development of new applications for N-[(4-nitrophenyl)sulfonyl]valine in drug discovery. N-[(4-nitrophenyl)sulfonyl]valine can be used to study the interaction between proteins and small molecules, which can provide insights into drug-target interactions. Additionally, N-[(4-nitrophenyl)sulfonyl]valine can be used to develop new protein-based drugs that can selectively target specific proteins involved in disease processes.
Conclusion
In conclusion, N-[(4-nitrophenyl)sulfonyl]valine is a chemical compound that has been widely used in scientific research. It can selectively modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has several advantages, including its selectivity, stability, and ease of synthesis and purification. However, it also has some limitations, such as its selectivity for exposed and accessible cysteine residues. N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions, including the development of new methods for the identification and characterization of protein-protein interactions and the development of new applications in drug discovery.
Méthodes De Synthèse
N-[(4-nitrophenyl)sulfonyl]valine can be synthesized using different methods, including the reaction of valine with 4-nitrobenzenesulfonyl chloride in the presence of a base, or the reaction of 4-nitrobenzenesulfonyl chloride with valine methyl ester in the presence of a base. The resulting product is N-[(4-nitrophenyl)sulfonyl]valine, which can be purified and characterized using various techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-[(4-nitrophenyl)sulfonyl]valine has been widely used in scientific research as a tool to study protein-protein interactions. This compound can selectively modify cysteine residues in proteins, which allows for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins involved in various biological processes, such as signal transduction, gene expression, and cell cycle regulation.
Propriétés
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-5-3-8(4-6-9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFGBKLVVVLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)